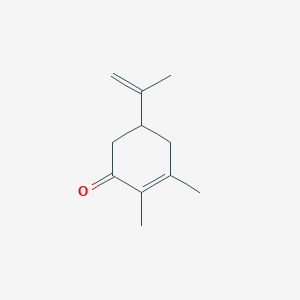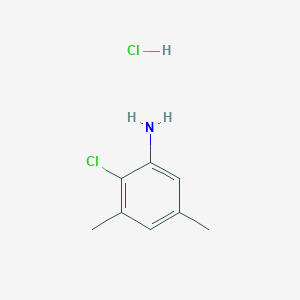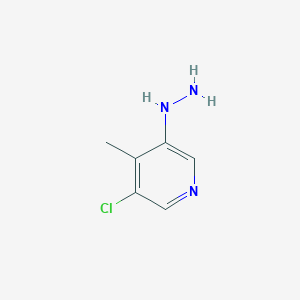
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with dimethyl and prop-1-en-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo alkylation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of catalysts and reaction parameters is crucial to achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-2,3,5,6,7,8-hexahydroazulen-1(4H)-one
Uniqueness
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3 |
Clave InChI |
CNIGYRRBFLTZNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC(C1)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)


![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)

![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)

![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)

![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
